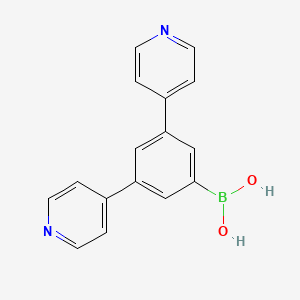
(3,5-Di(pyridin-4-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Di(pyridin-4-yl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C16H13BN2O2. This compound is characterized by the presence of two pyridin-4-yl groups attached to a phenyl ring, which is further bonded to a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making them valuable intermediates in the synthesis of various organic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Di(pyridin-4-yl)phenyl)boronic acid typically involves the coupling of pyridine derivatives with boronic acid precursors. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent. The reaction conditions often include heating the reaction mixture to facilitate the coupling process .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of this compound on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions: (3,5-Di(pyridin-4-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding phenols or quinones.
Reduction: Formation of boronates or boranes.
Substitution: Participation in cross-coupling reactions such as Suzuki-Miyaura, Chan-Lam coupling, and Petasis reaction.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Boronates, boranes.
Substitution: Biaryl compounds, amines, alcohols.
Applications De Recherche Scientifique
(3,5-Di(pyridin-4-yl)phenyl)boronic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (3,5-Di(pyridin-4-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with cis-diol-containing molecules. This interaction is pH-dependent, allowing the compound to act as a molecular switch in various applications. The boronic acid moiety interacts with molecular targets such as enzymes and receptors, modulating their activity and influencing biological pathways .
Comparaison Avec Des Composés Similaires
- 4-(4-Pyridinyl)phenylboronic acid
- Phenylboronic acid
- Bipyridine derivatives
Comparison: (3,5-Di(pyridin-4-yl)phenyl)boronic acid is unique due to the presence of two pyridin-4-yl groups, which enhance its binding affinity and specificity for certain molecular targets compared to simpler boronic acids like phenylboronic acid. Its structural complexity allows for more diverse applications in coordination chemistry and biological studies .
Propriétés
Formule moléculaire |
C16H13BN2O2 |
|---|---|
Poids moléculaire |
276.1 g/mol |
Nom IUPAC |
(3,5-dipyridin-4-ylphenyl)boronic acid |
InChI |
InChI=1S/C16H13BN2O2/c20-17(21)16-10-14(12-1-5-18-6-2-12)9-15(11-16)13-3-7-19-8-4-13/h1-11,20-21H |
Clé InChI |
FLVSFKNVIQHRIS-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)C2=CC=NC=C2)C3=CC=NC=C3)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


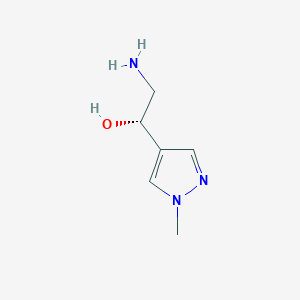

![4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B15157412.png)
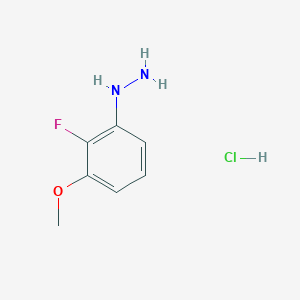
![2-[2-(diphenylphosphanyl)phenyl]-4,4-dimethyl-3aH,8bH-indeno[2,1-d][1,3]oxazole](/img/structure/B15157420.png)
![1-[(5R)-3-methyl-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B15157421.png)
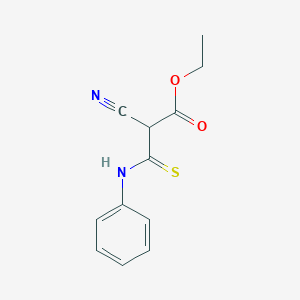
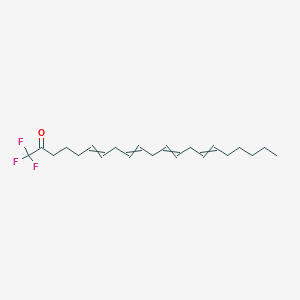
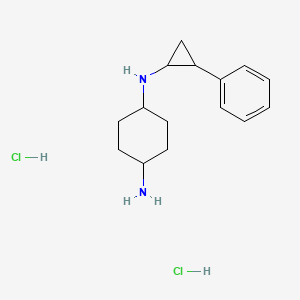
![[5-Hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B15157459.png)
![N'-{5-[1-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B15157473.png)
![5-[(4-Chloroanilino)methylidene]-3-(4-chlorophenyl)-1-oxo-1,3-thiazolidin-4-one](/img/structure/B15157474.png)
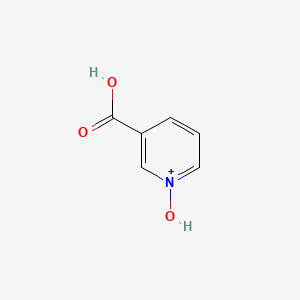
![7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate](/img/structure/B15157477.png)
